Dimethyl 1,4-cyclohexanedicarboxylate

Catalytic hydrogenation Process chemistry Selectivity

Formulators struggling with aromatic-derived coating yellowing or hydrolytic instability require a saturated building block. DMCD (C10H16O4, MW 200.23) replaces aromatic diesters to eliminate UV absorption and resist humidity-driven degradation. - **Key advantage:** Transesterification (methanol evolution) vs. direct esterification (water) simplifies polycondensation. - **Application:** Essential for automotive OEM baking enamels, waterborne resins, and CHDM precursor for PET modification. - **Supply:** Available with controlled cis/trans isomer ratio for reproducible polymer performance.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 3399-21-1
Cat. No. B3415713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,4-cyclohexanedicarboxylate
CAS3399-21-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)C(=O)OC
InChIInChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
InChIKeyLNGAGQAGYITKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 12,000 mg/L at 25 °C
Soluble in all proportions in most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





DMCD: Cycloaliphatic Diester Monomer


Dimethyl 1,4‑cyclohexanedicarboxylate (DMCD, CAS 94‑60‑0 / 3399‑21‑1) is a low‑melting cycloaliphatic diester (C₁₀H₁₆O₄, MW 200.23) produced commercially as a mixture of cis and trans isomers . It serves as a key intermediate for polyester resins, polyamides, alkyds, and plasticizers, where its saturated cyclohexane ring imparts distinct performance advantages over aromatic counterparts [1].

DMCD Substitution Limitations


DMCD is not functionally interchangeable with structurally related compounds. Compared to aromatic diesters such as dimethyl terephthalate (DMT), DMCD possesses a fully saturated cyclohexane core that eliminates UV‑absorbing aromatic π‑systems, thereby conferring superior weatherability and hydrolytic stability to derived polymers . Relative to the corresponding free diacid, 1,4‑cyclohexanedicarboxylic acid (CHDA), DMCD undergoes transesterification rather than direct esterification—evolving methanol instead of water—which fundamentally alters reaction kinetics, process design, and the need for water‑removal steps during polyester synthesis . These structural and mechanistic differences directly translate into measurable variations in resin viscosity, coating hardness/flexibility balance, and long‑term durability, making generic substitution without reformulation unviable.

DMCD Performance Evidence


Hydrogenation Selectivity for DMCD Production

In the catalytic hydrogenation of dimethyl terephthalate (DMT) to DMCD over a Ru/C catalyst, the conversion of DMT reached 99.9% with a DMCD selectivity of 98.9% under optimized conditions (100°C, 4 MPa, 20 min) [1]. This high selectivity minimizes by‑product formation and downstream purification costs relative to alternative catalyst systems that achieve lower selectivity (e.g., 94–98% as reported in certain Pd‑based catalyst patents) [2].

Catalytic hydrogenation Process chemistry Selectivity

Alkaline Hydrolysis Kinetics Comparison

A direct kinetic study of alkaline hydrolysis in dioxane–water mixtures (dielectric constant range 60–11) demonstrated that the trans isomer of dimethyl 1,4‑cyclohexanedicarboxylate follows a hydrolysis mechanism and rate‑constant profile analogous to that of aliphatic diesters, while dimethyl terephthalate exhibits distinct behavior due to its aromatic conjugation [1]. The observed rate constants confirm that the saturated cyclohexane ring alters susceptibility to hydrolytic cleavage compared to the aromatic analog, providing a mechanistic basis for the improved hydrolytic stability claimed in coating applications.

Hydrolysis kinetics Diester stability Aqueous durability

Coating Hardness and Hydrolytic Stability

Polyester‑melamine baking enamels formulated with DMCD deliver an optimized hardness/flexibility balance along with superior chemical, stain, humidity, and corrosion resistance compared to coatings derived from aromatic acids . Additionally, DMCD imparts outstanding hydrolytic stability to waterborne polyester resins, a property that is critical for automotive, industrial maintenance, and general metal applications and which is not achieved with conventional aromatic diacid monomers . The cycloaliphatic structure of DMCD is directly responsible for these performance enhancements.

Polyester coatings Mechanical properties Durability

Resin Viscosity Reduction

DMCD‑based polyester resins exhibit lower solution viscosity than those prepared from aromatic diacids, a property that facilitates easier handling, better substrate wetting, and higher solids application . This viscosity reduction is attributed to the flexible cyclohexane ring of DMCD, which disrupts chain packing and reduces intermolecular interactions relative to rigid aromatic analogs.

Resin viscosity Processability Polyester synthesis

Transesterification vs. Esterification

DMCD reacts with glycols or polyols via transesterification, evolving methanol, whereas the corresponding diacid (1,4‑cyclohexanedicarboxylic acid, CHDA) undergoes direct esterification with evolution of water . This mechanistic difference requires distinct reactor configurations and process controls: DMCD must be reacted in a first‑stage cook with glycols only, with completion signaled by the cessation of methanol evolution, before diacid components are added . In contrast, CHDA‑based processes require continuous water removal to drive esterification to completion.

Polyester synthesis Reaction engineering Process design

DMCD Application Scenarios


Automotive and Industrial Polyester Coatings

Formulators of polyester‑melamine baking enamels for automotive OEM, general metal, and appliance applications should specify DMCD as the diacid component to achieve the required balance of hardness, flexibility, and long‑term weatherability. The cycloaliphatic structure of DMCD confers superior UV resistance and hydrolytic stability compared to aromatic diacids, directly translating into improved gloss retention and reduced coating degradation in outdoor exposure .

Waterborne Polyester Resins

DMCD's outstanding hydrolytic stability makes it the preferred monomer for waterborne polyester resins used in automotive, industrial maintenance, and general metal coatings . Unlike aromatic diesters or free diacids, DMCD‑based resins resist hydrolysis‑induced viscosity drift and coating failure in high‑humidity service environments, enabling compliance with stringent VOC regulations without sacrificing durability.

Polyester Polyols for Polyurethane Coatings

Manufacturers of two‑component polyurethane coatings for transportation, aerospace, and industrial maintenance should utilize DMCD‑derived polyester polyols to impart excellent hardness/flexibility balance, corrosion resistance, and weatherability . The saturated cyclohexane ring provides the mechanical and chemical robustness required for demanding topcoat applications where aromatic polyols would exhibit unacceptable yellowing or embrittlement.

Synthesis of CHDM

DMCD serves as the critical intermediate in the two‑step hydrogenation of dimethyl terephthalate to 1,4‑cyclohexanedimethanol (CHDM), a premium monomer used to modify polyethylene terephthalate (PET) for improved clarity, impact strength, and thermal properties [1]. High‑purity DMCD with controlled cis/trans isomer ratio is essential for downstream CHDM quality and, consequently, the performance of CHDM‑modified polyesters in packaging and engineering plastic applications.

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